molecular formula C17H23ClN6O B2709746 1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1203242-20-9

1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2709746
CAS No.: 1203242-20-9
M. Wt: 362.86
InChI Key: HZOKHPPWGHKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a synthetic chemical compound supplied for research and development purposes. This substance is presented as a urea derivative featuring a substituted phenyl ring and a complex aminopyrimidine group, a structure often investigated in medicinal chemistry and drug discovery for its potential to modulate biological pathways . As a urea-based compound, it shares a functional group with molecules that have documented keratolytic and protein-dissolving activities at high concentrations in dermatological research . The specific biochemical mechanism of action, pharmacological profile, and primary research applications for this precise molecule are not fully characterized and require further investigation by qualified researchers. This product is provided exclusively For Research Use Only (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6O/c1-11-13(18)6-5-7-14(11)23-17(25)20-9-8-19-15-10-16(24(3)4)22-12(2)21-15/h5-7,10H,8-9H2,1-4H3,(H,19,21,22)(H2,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOKHPPWGHKQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCCNC2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Aryl Group Variations: The target compound’s 3-chloro-2-methylphenyl group differs from the 4-chloro-3-(trifluoromethyl)phenyl group in , which introduces stronger electron-withdrawing effects via the trifluoromethyl substituent.

Heterocyclic Moieties: The target compound’s pyrimidine ring (6-dimethylamino, 2-methyl) contrasts with the pyridine-thioether in and the thieno[3,2-d]pyrimidine in . The dimethylamino group may enhance solubility compared to the pyrrolidinyl substituent in . The methylene urea bridge in introduces conformational rigidity, absent in the ethylurea linker of the target compound.

Linker Modifications : The thiazole-ethylamine linker in and the pyrimidine-thioether in suggest divergent pharmacokinetic profiles compared to the ethylurea chain in the target compound.

Potential Pharmacological Implications

  • Bioavailability: The target compound’s dimethylamino group on pyrimidine likely improves water solubility over the lipophilic thieno[3,2-d]pyrimidine in or the trifluoromethyl group in .
  • Target Selectivity : The 2-methyl substituent on pyrimidine may reduce off-target interactions compared to the unsubstituted pyrimidines in and .
  • Metabolic Stability : The ethylurea linker in the target compound could confer resistance to hydrolysis relative to the methylene bridge in , which may be prone to enzymatic cleavage.

Limitations of Current Evidence

The provided sources lack explicit biological data (e.g., IC50, binding assays) for these compounds.

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